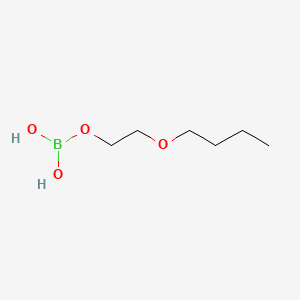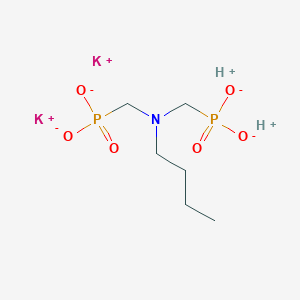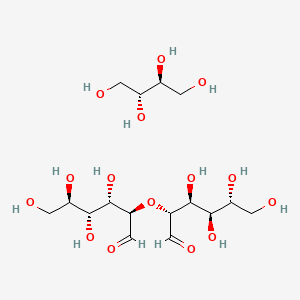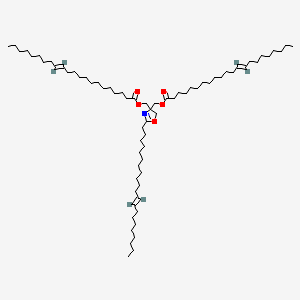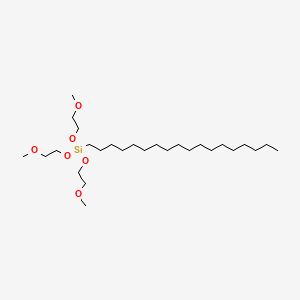
Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate is a complex organic compound with a unique structure that includes multiple functional groups such as an ester, nitrile, and amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where ethyl cyanoacetate is reacted with substituted aryl or heteryl amines under various conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of phase transfer catalysts to enhance the reaction efficiency. The process typically includes the reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system . This method is advantageous due to its scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate undergoes various chemical reactions, including:
Condensation Reactions: Such as the Knoevenagel condensation, where it reacts with aldehydes to form substituted alkenes.
Substitution Reactions: Involving nucleophilic substitution at the ester or nitrile groups.
Cyclization Reactions: Leading to the formation of heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for esterification, and bases like piperidine for condensation reactions . The reactions are often carried out under reflux conditions to ensure complete conversion.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of interest for their potential biological activities .
Wissenschaftliche Forschungsanwendungen
Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate involves its interaction with various molecular targets. The compound’s multiple functional groups allow it to participate in diverse biochemical pathways, including enzyme inhibition and receptor binding . The exact pathways and molecular targets depend on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl cyanoacetate: A simpler compound with similar reactivity but fewer functional groups.
Methyl cyanoacetate: Another related compound with similar applications in organic synthesis.
Uniqueness
Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate is unique due to its complex structure, which provides multiple reactive sites for chemical modifications. This makes it a versatile intermediate in the synthesis of various biologically active and industrially relevant compounds .
Eigenschaften
CAS-Nummer |
62681-22-5 |
|---|---|
Molekularformel |
C15H11ClN2O4 |
Molekulargewicht |
318.71 g/mol |
IUPAC-Name |
ethyl (2E)-2-(2-carbamoyl-2-chloro-3-oxoinden-1-ylidene)-2-cyanoacetate |
InChI |
InChI=1S/C15H11ClN2O4/c1-2-22-13(20)10(7-17)11-8-5-3-4-6-9(8)12(19)15(11,16)14(18)21/h3-6H,2H2,1H3,(H2,18,21)/b11-10+ |
InChI-Schlüssel |
IGUXUWANHXBVPW-ZHACJKMWSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/1\C2=CC=CC=C2C(=O)C1(C(=O)N)Cl)/C#N |
Kanonische SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2C(=O)C1(C(=O)N)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




